3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methoxymethyl group can be introduced through a substitution reaction using methoxymethyl chloride in the presence of a base.
Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular mechanisms in cells.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets in cells. The indole ring system can bind to various receptors and enzymes, modulating their activity. The amino and methoxymethyl groups can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.
Uniqueness
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring. The presence of both an amino group and a methoxymethyl group provides distinct chemical properties and biological activities compared to other indole derivatives .
Properties
IUPAC Name |
3-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKIJNGNHMBWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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